molecular formula C7H14ClNO B3388872 Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride CAS No. 89448-35-1

Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride

Cat. No.: B3388872
CAS No.: 89448-35-1
M. Wt: 163.64 g/mol
InChI Key: COFGLULCRGSTOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride (CAS: 89448-35-1) is a bicyclic organic compound with a molecular formula of C₇H₁₄ClNO and a molecular weight of 163.65 g/mol . It features a rigid bicyclo[2.1.1]hexane scaffold substituted with hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups, stabilized as a hydrochloride salt.

Properties

IUPAC Name

2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-4-7(9)3-5-1-6(7)2-5;/h5-6,9H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFGLULCRGSTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)(CN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533106
Record name 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89448-35-1
Record name 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include ketones, primary amines, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties
Research indicates that bicyclic compounds like bicyclo[2.1.1]hexan-2-ol derivatives exhibit promising antimicrobial and antiviral activities. For instance, derivatives of bicyclo[2.1.1]hexane have been studied for their efficacy against various pathogens, highlighting their potential as scaffolds for new antibiotics and antiviral agents . The structural features of these compounds allow for modifications that can enhance their biological activity.

Peptidomimetics
The compound has shown potential as a building block for peptidomimetics, which are designed to mimic the structure and function of peptides while offering improved stability and bioavailability. Studies have demonstrated that modifications to the bicyclic framework can lead to compounds with enhanced interactions with biological targets, making them suitable candidates for drug development .

Synthetic Methodologies

Synthesis of Complex Molecules
Bicyclo[2.1.1]hexan-2-ol serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, facilitating the construction of diverse chemical entities. For example, one study reported the use of this compound in a one-pot tandem reaction that integrates multiple synthetic steps into a single procedure, significantly improving efficiency and yield .

Photochemical Reactions
Recent advancements have explored the use of photochemistry to derive new bicyclo[2.1.1]hexane modules from this compound through [2 + 2] cycloaddition reactions. This method opens avenues for creating novel chemical scaffolds that can be further modified for specific applications in materials science and drug discovery .

Physicochemical Properties

Stability and Reactivity
The stability of bicyclo[2.1.1]hexan-2-ol under various conditions makes it an attractive candidate for further research and application development. Studies on its reactivity patterns reveal insights into its behavior in solvolysis reactions, where it exhibits unique selectivity compared to other bicyclic compounds . Understanding these properties is crucial for predicting how these compounds will behave in biological systems.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntimicrobial and antiviral agentsPromising activity against various pathogens
PeptidomimeticsBuilding blocks for mimicking peptidesEnhanced stability and bioavailability
Synthetic MethodologiesSynthesis of complex organic moleculesEfficient one-pot reactions yielding high yields
Photochemical ReactionsCreation of new chemical scaffoldsModular approach using [2 + 2] cycloaddition
Physicochemical StudiesStability and reactivity analysisUnique solvolysis behavior compared to analogs

Case Studies

Case Study 1: Antiviral Activity Testing
In a study conducted by Cox et al., derivatives of bicyclo[2.1.1]hexan-2-ol were synthesized and tested against viral pathogens, showing significant inhibition rates compared to standard antiviral drugs . This highlights the potential for developing new therapeutic agents based on this compound.

Case Study 2: Photochemical Synthesis
A recent publication detailed a novel approach utilizing photochemistry to synthesize new derivatives from bicyclo[2.1.1]hexan-2-ol, demonstrating how light-induced reactions can facilitate complex organic transformations that are otherwise challenging under traditional conditions .

Mechanism of Action

The mechanism of action for Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride involves its interaction with specific molecular targets. The hydroxyl and aminomethyl groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Structural Uniqueness: The [2.1.1]hexane scaffold is understudied compared to [2.2.1] or [2.2.2] systems, offering opportunities for novel bioactive molecule design .
  • Data Limitations : Melting points, solubility, and stability data for the target compound are absent in available literature, hindering direct comparison with analogs .
  • Synthetic Challenges : Introducing functional groups to strained bicyclic systems requires optimization, as seen in and .

Biological Activity

Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure that allows it to act as a bioisostere for ortho-disubstituted phenyl rings. This structural feature enhances its pharmacokinetic properties, solubility, and metabolic stability, making it a candidate for various therapeutic applications.

Biological Activity

Recent studies have indicated that bicyclic compounds like bicyclo[2.1.1]hexan-2-ol exhibit significant biological activity, particularly in cancer treatment:

  • Anticancer Activity : Compounds of this class have been shown to function as selective antagonists of the EP4 receptor, which is implicated in cancer progression through the modulation of prostaglandin E2 (PGE2) signaling pathways. Blocking this signaling can inhibit tumor growth and metastasis .
  • Cell Viability Studies : In vitro experiments have demonstrated that enantiomers of bicyclo[2.1.1]hexanes can exhibit markedly different biological activities, emphasizing the importance of stereochemistry in drug design .

Table 1: Summary of Biological Activities

CompoundActivity TypeMechanism of ActionReference
Bicyclo[2.1.1]hexan-2-olAnticancerEP4 receptor antagonism
Bicyclo[2.1.1]hexan derivativesCytotoxicityInduction of apoptosis in cancer cells
Enantiomers of bicyclo[2.1.1]hexanesVariable activityStereochemical influence on binding affinity

Case Study 1: Anticancer Efficacy

A study highlighted the use of bicyclo[2.1.1]hexan derivatives in targeting cancer cells through their action on the EP4 receptor pathway. The results indicated that these compounds could significantly reduce cell viability in various cancer cell lines compared to controls.

Case Study 2: Synthesis and Bioactivity Correlation

Research demonstrated an enantioselective synthesis of bicyclo[2.1.1]hexanes leading to compounds with improved biological activity compared to their racemic counterparts. The study emphasized that controlling the stereochemistry during synthesis is crucial for enhancing therapeutic efficacy .

Research Findings

The exploration of bicyclo[2.1.1]hexan derivatives has led to significant advancements in understanding their biological mechanisms:

  • Synthesis Techniques : Innovative methods such as Lewis acid-catalyzed cycloaddition and photocatalytic approaches have been developed to create these compounds efficiently while preserving their biological activity .
  • Bioisosterism : Bicyclo[2.1.1]hexanes are increasingly recognized as valuable bioisosteres for traditional aromatic compounds, providing a three-dimensional scaffold that mimics the spatial arrangement of substituents found in biologically active molecules .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride?

  • Methodology : The bicyclo[2.1.1]hexane scaffold can be synthesized via Meinwald and Gassman’s method, starting from β-pinene derivatives. Key steps include:

  • Step 1 : Conversion of 5,5-dimethylbicyclo[2.1.1]hexan-2-ol (1 ) to the chloride using thionyl chloride (SOCl₂) or to the bromide using triphenylphosphine-bromine reagent (PPh₃/Br₂) .
  • Step 2 : Functionalization of the bicyclic core with an aminomethyl group via nucleophilic substitution or reductive amination.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water mixtures.
    • Challenges : Low yields in bromide formation (~20%) necessitate optimization of reaction time and stoichiometry .

Q. How is the structural conformation of this bicyclic compound validated experimentally?

  • Techniques :

  • X-ray crystallography : Resolve bond angles (e.g., bridgehead C-C-C angles) and confirm stereochemistry. For example, 1,2-disubstituted bicyclo[2.1.1]hexanes exhibit a bridgehead distance (d) of ~3.05–3.19 Å, comparable to ortho-substituted benzene (3.04–3.10 Å) .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes axial vs. equatorial protons (e.g., δ 1.2–2.5 ppm for bridgehead hydrogens) and confirms amine protonation in the hydrochloride salt (δ ~8.5 ppm for NH₃⁺) .

Advanced Research Questions

Q. How can computational modeling guide the design of bicyclo[2.1.1]hexane derivatives as bioisosteres in drug discovery?

  • Methodology :

  • Geometric parameters : Calculate distance (d), angle (φ₁, φ₂), and torsion (θ) to match ortho-substituted benzene. For example, 1,2-disubstituted bicyclo[2.1.1]hexanes have φ₁ ~60° and φ₂ ~120°, mimicking benzene’s planar geometry .
  • Docking studies : Use software like AutoDock Vina to assess binding affinity in target proteins (e.g., antifungal agents targeting CYP51).
    • Applications : Replace metabolically labile benzene rings in lead compounds to improve metabolic stability while retaining potency .

Q. What strategies mitigate instability of the hydrochloride salt under varying pH and temperature conditions?

  • Stability testing :

  • pH stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) in buffers (pH 1–10). Monitor via HPLC-UV for decomposition products (e.g., free amine or oxidized derivatives) .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify melting points and phase transitions.
    • Stabilization : Lyophilization for long-term storage or formulation with excipients like mannitol to prevent hygroscopic degradation .

Q. How does the bicyclo[2.1.1]hexane scaffold influence pharmacokinetic properties compared to linear analogs?

  • In vitro assays :

  • Metabolic stability : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) via LC-MS. Bicyclic cores often reduce CYP450-mediated oxidation due to steric shielding .
  • Permeability : Use Caco-2 cell monolayers to assess apparent permeability (Pₐₚₚ). Rigid bicyclic structures may enhance passive diffusion vs. flexible chains .

Data Contradictions and Resolution

  • Synthesis yields : reports low bromide yields (~20%) via Hunsdiecker modification, while chloride formation achieves >70% yield. Resolution: Optimize bromine equivalents or switch to Appel reaction (CBr₄/PPh₃) for higher efficiency.
  • Structural flexibility : Computational models ( ) suggest rigidity, but NMR data () indicate minor conformational mobility. Resolution: Use dynamic NMR or variable-temperature studies to quantify ring puckering.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride
Reactant of Route 2
Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.